molecular formula C16H34N7NaO14S3 B1651863 Cefminox Sodium Heptahydrate CAS No. 1351813-81-4

Cefminox Sodium Heptahydrate

货号: B1651863
CAS 编号: 1351813-81-4
分子量: 667.7 g/mol
InChI 键: QCIJKKRQPRMHOX-CVQRGOFGSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefminox Sodium Heptahydrate is a useful research compound. Its molecular formula is C16H34N7NaO14S3 and its molecular weight is 667.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Cefminox sodium heptahydrate is a third-generation cephalosporin antibiotic known for its broad-spectrum bactericidal activity, particularly against Gram-negative and anaerobic bacteria. This compound has been the subject of various studies focusing on its biological activity, mechanisms of action, therapeutic applications, and safety profile. This article consolidates findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Cefminox sodium's primary mechanism involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the peptidoglycan layer, leading to cell lysis and death. Its structural features, such as the trans-methoxyl group on the beta-lactam nucleus, enhance its stability against beta-lactamases, which are enzymes produced by certain bacteria to resist antibiotic action .

Antimicrobial Spectrum

Cefminox sodium exhibits potent activity against a variety of pathogens:

  • Gram-negative Bacteria : Highly effective against organisms such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Bacteroides fragilis.
  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Anaerobic Bacteria : Demonstrates significant efficacy against anaerobes like Clostridium perfringens.

Table 1 summarizes the antimicrobial activity of cefminox sodium against selected pathogens.

PathogenSensitivity
Escherichia coliSensitive
Klebsiella pneumoniaeSensitive
Staphylococcus aureusSensitive
Bacteroides fragilisSensitive
Clostridium perfringensSensitive

Therapeutic Applications

Cefminox sodium is indicated for various infections, including:

  • Respiratory Infections : Effective in treating pneumonia, bronchitis, and secondary infections in chronic respiratory diseases.
  • Urinary Tract Infections : Used for nephropyelitis and cystitis.
  • Intra-abdominal Infections : Treats conditions like cholecystitis and peritonitis.
  • Pelvic Infections : Indicated for pelvic inflammatory disease and intrauterine infections.
  • Septicemia : Utilized in managing bloodstream infections caused by susceptible organisms .

Case Studies and Research Findings

Recent studies have highlighted additional therapeutic benefits of cefminox sodium beyond its antibacterial properties:

  • Impact on Nonalcoholic Fatty Liver Disease (NAFLD) :
    • A study published in November 2023 demonstrated that cefminox sodium significantly reduced liver weight and fatty accumulation in high-fat high-sugar diet-induced NAFLD mice. The treatment improved hepatic fatty acid metabolism by enhancing the expression of genes involved in fatty acid oxidation while suppressing those related to fatty acid synthesis .
    • The study used doses of 20 mg/kg and 100 mg/kg administered over four weeks, showing a marked decrease in liver steatosis compared to controls.
  • Safety Profile :
    • Clinical evaluations indicate that cefminox sodium has a low toxicity profile with minimal adverse effects reported. Common side effects include gastrointestinal disturbances such as diarrhea and nausea, which occur in less than 5% of patients .

属性

IUPAC Name

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O7S3.Na.7H2O/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;;;;;;;;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);;7*1H2/q;+1;;;;;;;/p-1/t8-,14-,16+;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIJKKRQPRMHOX-CVQRGOFGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N7NaO14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159274
Record name Cefminox sodium heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351813-81-4, 92636-39-0
Record name Cefminox sodium heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351813814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefminox sodium heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox Sodium Heptahydrate
Reactant of Route 2
Reactant of Route 2
Cefminox Sodium Heptahydrate
Reactant of Route 3
Reactant of Route 3
Cefminox Sodium Heptahydrate
Reactant of Route 4
Reactant of Route 4
Cefminox Sodium Heptahydrate
Reactant of Route 5
Cefminox Sodium Heptahydrate
Reactant of Route 6
Cefminox Sodium Heptahydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。